Pravadoline (WIN 48,098) is an aminoalkylindole initially developed as a non-steroidal anti-inflammatory drug (NSAID) due to its inhibition of cyclooxygenase (COX) enzymes (IC50 = 4.9 µM). However, its potent analgesic effects, observed at doses lower than required for anti-inflammatory action, led to the discovery of its function as a cannabinoid receptor 1 (CB1) agonist (Ki = 2511 nM). This dual mechanism of action—acting on both the cannabinoid and prostaglandin pathways—distinguishes it from traditional NSAIDs and more selective cannabinoid agonists, making it a specific tool for investigating synergistic pain pathways.
Substituting Pravadoline with a close structural analog like WIN 55,212-2, a potent cannabinoid agonist, would fail to replicate its COX-inhibitory effects. Conversely, using a standard NSAID like indomethacin would address the prostaglandin pathway but completely miss the cannabinoid receptor-mediated analgesia. This makes Pravadoline uniquely suited for research where the interplay between these two distinct pain-modulating systems is the primary subject of investigation. For studies designed to probe this specific dual pharmacology, neither a pure cannabinoid agonist nor a standard COX inhibitor is a viable substitute.
Pravadoline uniquely combines moderate inhibition of prostaglandin synthesis with cannabinoid receptor activation. It inhibits COX with an IC50 of 4.9 µM in mouse brain and binds to the CB1 receptor with a Ki of 2511 nM. In contrast, its widely used analog WIN 55,212-2 was developed to enhance cannabinoid receptor activity while diminishing the ability to block prostaglandin synthesis. Standard NSAIDs like indomethacin inhibit COX but have no affinity for cannabinoid receptors. This profile makes Pravadoline the specific choice for studying the combined effects of these pathways.
| Evidence Dimension | Mechanism of Action |
| Target Compound Data | CB1 Ki: 2511 nM; COX IC50: 4.9 µM |
| Comparator Or Baseline | WIN 55,212-2: Potent CB1 agonist with diminished COX inhibition. Indomethacin: Potent COX inhibitor with no CB1 activity. |
| Quantified Difference | Pravadoline possesses both activities, whereas comparators are selective for one pathway. |
| Conditions | In vitro binding and enzyme inhibition assays (mouse brain). |
For researchers investigating synergistic analgesia from both cannabinoid and prostaglandin pathways, this dual activity is the primary reason for procurement over more selective compounds.
A critical differentiator for in vivo studies is Pravadoline's improved gastrointestinal safety profile compared to traditional NSAIDs. In preclinical models, Pravadoline failed to produce gastrointestinal lesions when administered orally to rats or mice, a common and limiting side effect of many COX inhibitors. Furthermore, it was found to be more potent as a COX inhibitor in the brain compared to the stomach, unlike typical NSAIDs. This brain-centric activity, combined with a better GI safety profile, offers a significant processability and animal welfare advantage in chronic pain models.
| Evidence Dimension | Gastrointestinal Lesion Formation |
| Target Compound Data | No significant gastrointestinal lesions observed in rats or mice. |
| Comparator Or Baseline | Traditional NSAIDs, which are known to cause gastrointestinal lesions. |
| Quantified Difference | Qualitative but critical difference in side-effect profile. |
| Conditions | Oral administration in rats and mice. |
This allows for the study of COX inhibition's role in central pain processing in vivo without the confounding and dose-limiting factor of peripheral gastrointestinal damage.
Pravadoline demonstrates broad-spectrum analgesic activity across multiple in vivo models, confirming its utility as a research tool. It is effective in the acetylcholine-induced writhing test in mice with an ED50 of 41 mg/kg (p.o.) and in the acetic acid-induced writhing test in rats with an ED50 of 15 mg/kg (p.o.). It is also active in thermal pain models and prevents hyperalgesia in the Randall-Selitto test at doses as low as 1 mg/kg (p.o.). This efficacy is not antagonized by the opioid antagonist naloxone, confirming its activity is mediated through non-opioid pathways.
| Evidence Dimension | Analgesic Potency (ED50) |
| Target Compound Data | 15 mg/kg (rat, acetic acid writhing); 41 mg/kg (mouse, acetylcholine writhing); 1 mg/kg (rat, Randall-Selitto). |
| Comparator Or Baseline | General baseline for non-opioid analgesics in these models. |
| Quantified Difference | Demonstrates potent, dose-dependent efficacy across chemical, mechanical, and thermal pain assays. |
| Conditions | In vivo, oral administration in rats and mice. |
Provides buyers with confidence in the compound's functional analgesic activity in established, reproducible preclinical pain models, justifying its use over untested or less characterized alternatives.
For studies designed to dissect the interaction between the endocannabinoid system and prostaglandin-mediated inflammation in pain signaling. Pravadoline's dual action allows for the simultaneous modulation of both pathways with a single agent, which is not possible with selective compounds like WIN 55,212-2 or indomethacin.
In chronic pain or neuroinflammation studies where long-term dosing is necessary, Pravadoline offers a key advantage. Its favorable gastrointestinal safety profile compared to standard NSAIDs allows for investigation of central COX-mediated effects without the complication of peripheral ulceration, ensuring data integrity and improving animal welfare.
Pravadoline serves as a benchmark compound for research programs developing novel analgesics that target both cannabinoid and COX pathways. Its established efficacy in a wide range of animal models provides a robust positive control for validating new chemical entities designed to have a similar dual-mechanism profile.